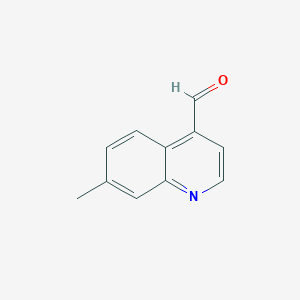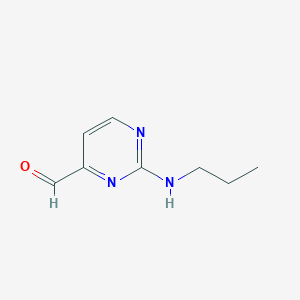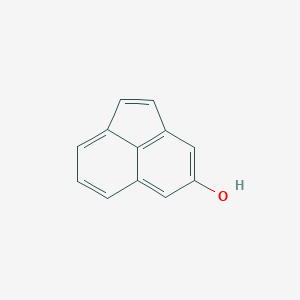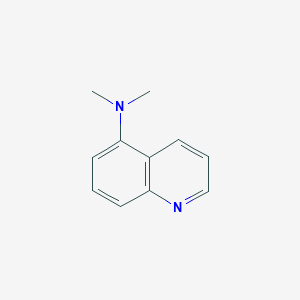
(1Z,5Z)-cycloocta-1,5-diene;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,5Z)-cycloocta-1,5-diene;nickel is a coordination compound that features a nickel center coordinated to a (1Z,5Z)-cycloocta-1,5-diene ligand. This compound is known for its unique structural properties and its utility in various chemical reactions and industrial applications. It is typically a white solid crystal that is soluble in organic solvents such as ether and chlorinated hydrocarbons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1Z,5Z)-cycloocta-1,5-diene;nickel typically involves the reaction of nickel salts with (1Z,5Z)-cycloocta-1,5-diene under controlled conditions. One common method is the reaction of nickel(II) chloride with (1Z,5Z)-cycloocta-1,5-diene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (1Z,5Z)-cycloocta-1,5-diene;nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxides.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The (1Z,5Z)-cycloocta-1,5-diene ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve phosphines, amines, and other coordinating ligands.
Major Products:
Oxidation: Nickel oxides and other nickel-containing compounds.
Reduction: Nickel(0) complexes.
Substitution: Various nickel-ligand complexes depending on the substituent used.
Applications De Recherche Scientifique
(1Z,5Z)-cycloocta-1,5-diene;nickel has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, enabling the activation of substrates and promoting reaction pathways that would otherwise be less favorable. The compound’s effectiveness is attributed to its ability to stabilize transition states and lower activation energies .
Comparaison Avec Des Composés Similaires
- (1Z,5Z)-cycloocta-1,5-diene;rhodium
- (1Z,5Z)-cycloocta-1,5-diene;palladium
- (1Z,5Z)-cycloocta-1,5-diene;platinum
Comparison: (1Z,5Z)-cycloocta-1,5-diene;nickel is unique in its catalytic properties compared to its rhodium, palladium, and platinum counterparts. While all these compounds are used in catalysis, the nickel complex is often preferred for its cost-effectiveness and availability. Additionally, nickel-based catalysts are known for their versatility in various organic transformations .
Propriétés
Formule moléculaire |
C8H12Ni |
|---|---|
Poids moléculaire |
166.87 g/mol |
Nom IUPAC |
(5Z)-cycloocta-1,5-diene;nickel |
InChI |
InChI=1S/C8H12.Ni/c1-2-4-6-8-7-5-3-1;/h1-2,7-8H,3-6H2;/b2-1-,8-7?; |
Clé InChI |
HJDKCHUESYFUMG-JVKKMSGISA-N |
SMILES isomérique |
C1C/C=C\CCC=C1.[Ni] |
SMILES canonique |
C1CC=CCCC=C1.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)









